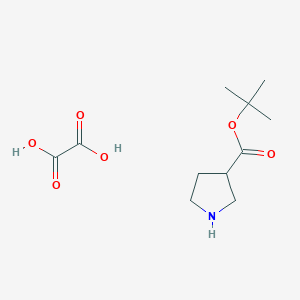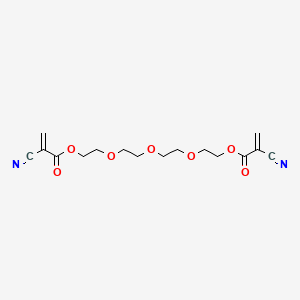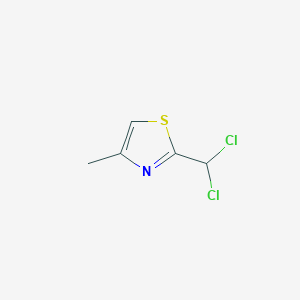
2-Amino-5-(2,3-dimethylphenyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(2,3-dimethylphenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,3-dimethylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiosemicarbazide with 2,3-dimethylbenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or methanol, and the product is obtained after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(2,3-dimethylphenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced thiadiazole compounds, and substituted thiadiazoles with various functional groups.
Aplicaciones Científicas De Investigación
2-Amino-5-(2,3-dimethylphenyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(2,3-dimethylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiadiazole ring can interact with enzymes and receptors. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-arylazo-6-aryl substituted nicotinic acid
- Pyridazinone
- Pyrido[2,3-d]pyrimidine derivatives
Uniqueness
2-Amino-5-(2,3-dimethylphenyl)-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C10H11N3S |
|---|---|
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
5-(2,3-dimethylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H11N3S/c1-6-4-3-5-8(7(6)2)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13) |
Clave InChI |
TUWBBKHQIJSMFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2=NN=C(S2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride](/img/structure/B13697236.png)

![(3R,5R)-1-Boc-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine](/img/structure/B13697248.png)





![2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone](/img/structure/B13697264.png)

